Digitoxigenin

Catalog No.
S526082
CAS No.
143-62-4
M.F
C23H34O4
M. Wt
374.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digitoxigenin

CAS Number

143-62-4

Product Name

Digitoxigenin

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1

InChI Key

XZTUSOXSLKTKJQ-CESUGQOBSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O

Solubility

Soluble in DMSO

Synonyms

Digitoxigenin; Cerberigenin; Thevetigenin; Echujetin; Digitoxigenine;

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O

Description

The exact mass of the compound Digitoxigenin is 374.2457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407806. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Digitoxin. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]. However, this does not mean our product can be used or applied in the same or a similar way.

Wound Healing

Synthesis and Biological Evaluation

Antileishmanial Activity

Digitoxigenin is a cardenolide, a class of steroid glycosides known for their effects on the heart. It is the aglycone (sugar-free) component of digitoxin, a medication used to treat heart failure []. Digitoxigenin is found in various plants, including foxglove (Digitalis purpurea) and Thevetia peruviana [].


Molecular Structure Analysis

Digitoxigenin has a complex molecular structure with several key features (see image search for "Digitoxigenin structure") [, ]:

  • Steroid backbone: The core structure is a four-ringed steroid skeleton, a characteristic feature of cardenolides.
  • Lactone ring: A five-membered lactone ring is attached to the steroid backbone, contributing to its cardenolide classification.
  • Hydroxyl groups: Three hydroxyl groups (OH) are present at specific positions on the steroid backbone, influencing its polarity and potential interactions with other molecules.
  • Unsaturated bond: A double bond (C=C) exists between the 20th and 22nd carbon atoms, contributing to the molecule's reactivity.

Chemical Reactions Analysis

Several chemical reactions involving digitoxigenin are of scientific interest:

  • Synthesis: Digitoxigenin can be obtained from plant sources or synthesized from other steroids like deoxycholic acid []. However, the specific details of the synthesis process are beyond the scope of this analysis.
  • Glycosylation: Digitoxigenin can be glycosylated (attachment of sugars) to form digitoxin, a more potent cardiac glycoside used in medication [].
  • Biotransformation: In the body, digitoxigenin undergoes biotransformation, where enzymes modify its structure, affecting its activity and elimination [].

Physical And Chemical Properties Analysis

  • Appearance: Solid [].
  • Melting point: 252-253 °C [].
  • Solubility: Low solubility in water, but more soluble in organic solvents like ethanol and methanol [].
  • Stability: Relatively stable under normal storage conditions [].

Digitoxigenin's mechanism of action is similar to other cardenolides. It inhibits the sodium-potassium pump, an enzyme crucial for maintaining ion balance in heart muscle cells. This inhibition increases the intracellular concentration of sodium, which strengthens heart contractions but can also lead to arrhythmias (irregular heartbeats) at high doses [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

374.2457

LogP

2.64 (LogP)

Appearance

Solid powder

Melting Point

253.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S63WOD4VOL

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

143-62-4

Wikipedia

Digitoxigenin

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]

Dates

Modify: 2023-08-15
1: Prinsloo G, Marokane CK, Street RA. Anti-HIV activity of southern African plants: Current developments, phytochemistry and future research. J Ethnopharmacol. 2018 Jan 10;210:133-155. doi: 10.1016/j.jep.2017.08.005. Epub 2017 Aug 12. Review. PubMed PMID: 28807850.
2: Ng SC. Emerging leadership lecture: Inflammatory bowel disease in Asia: emergence of a "Western" disease. J Gastroenterol Hepatol. 2015 Mar;30(3):440-5. doi: 10.1111/jgh.12859. Review. PubMed PMID: 25469874.
3: Manunta P, Ferrandi M, Messaggio E, Ferrari P. A new antihypertensive agent that antagonizes the prohypertensive effect of endogenous ouabain and adducin. Cardiovasc Hematol Agents Med Chem. 2006 Jan;4(1):61-6. Review. PubMed PMID: 16529550.
4: Ferrandi M, Manunta P, Ferrari P, Bianchi G. The endogenous ouabain: molecular basis of its role in hypertension and cardiovascular complications. Front Biosci. 2005 Sep 1;10:2472-7. Review. PubMed PMID: 15970509.
5: Knudsen T. The Na+/K(+)-pump in rat peritoneal mast cells: some aspects of regulation of activity and cellular function. Dan Med Bull. 1995 Nov;42(5):441-54. Review. PubMed PMID: 8747801.
6: LeWinn EB. The steroidal actions of digitalis. Perspect Biol Med. 1984 Winter;27(2):183-99. Review. PubMed PMID: 6371702.

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